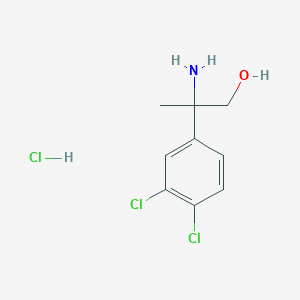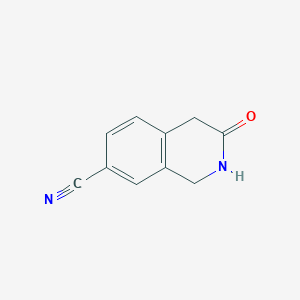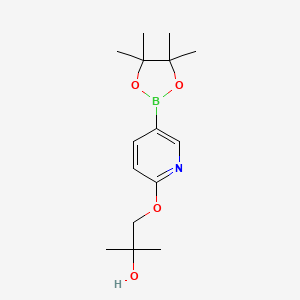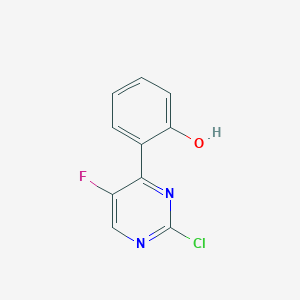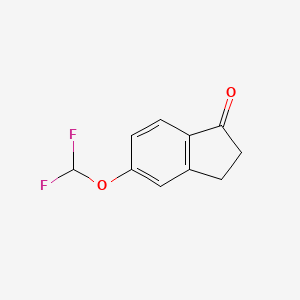
5-(difluoromethoxy)-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-one is a chemical compound characterized by the presence of a difluoromethoxy group attached to an indanone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the etherification of a suitable precursor, followed by nitrification, hydrolysis, reduction, and redox reactions . The process is designed to be efficient, with high yield and low cost, making it suitable for industrial production.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The process involves the use of robust reaction conditions and catalysts to ensure high purity and yield. The steps include etherification, nitrification, hydrolysis, reduction, and redox reactions, with careful control of reaction parameters to minimize impurities and maximize output .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
5-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Medicinal Chemistry: The compound is used in the synthesis of pharmaceuticals, particularly in the development of drugs for treating gastrointestinal disorders.
Biology: It is studied for its potential antimicrobial and anti-inflammatory properties.
Materials Science: The compound’s unique chemical properties make it a candidate for use in advanced materials and coatings.
Mécanisme D'action
The mechanism by which 5-(difluoromethoxy)-2,3-dihydro-1H-inden-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors to modulate biological processes. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-(difluoromethoxy)-2,3-dihydro-1H-inden-1-one include:
- 5-Methoxy-2,3-dihydro-1H-inden-1-one
- 5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one
- 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol
Uniqueness
What sets this compound apart from similar compounds is its specific difluoromethoxy group, which imparts unique chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C10H8F2O2 |
|---|---|
Poids moléculaire |
198.17 g/mol |
Nom IUPAC |
5-(difluoromethoxy)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H8F2O2/c11-10(12)14-7-2-3-8-6(5-7)1-4-9(8)13/h2-3,5,10H,1,4H2 |
Clé InChI |
QRUCUZLKONANKP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C2=C1C=C(C=C2)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


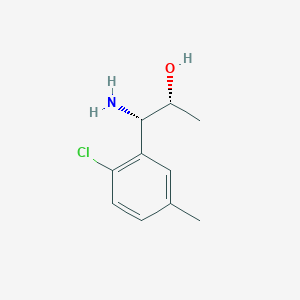
![(3S)-6-Ethyl-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13044417.png)
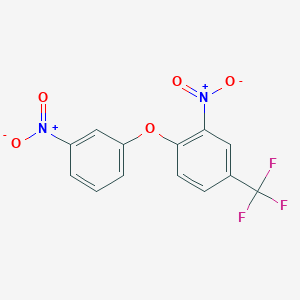

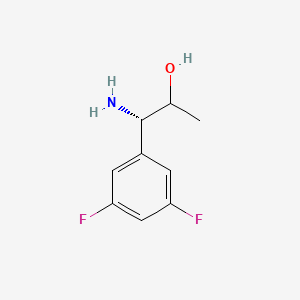

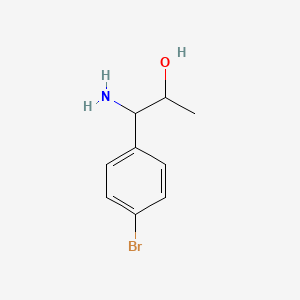
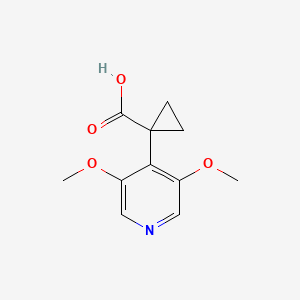
![(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13044442.png)
